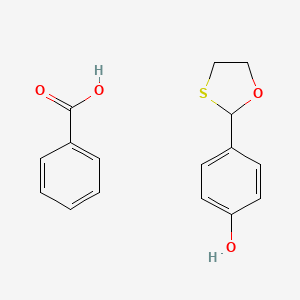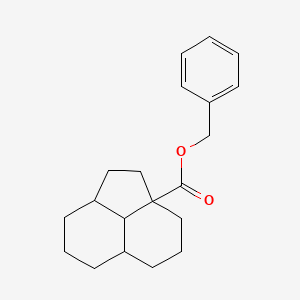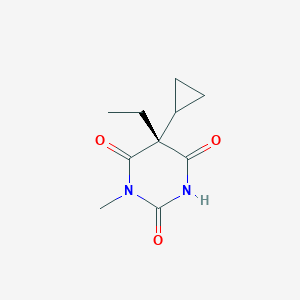![molecular formula C6H6N2O B12569900 3H-[1,2,4]Oxadiazolo[4,3-A]pyridine CAS No. 201943-84-2](/img/structure/B12569900.png)
3H-[1,2,4]Oxadiazolo[4,3-A]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-[1,2,4]Oxadiazolo[4,3-A]pyridine is a heterocyclic compound that features a fused ring system consisting of an oxadiazole ring and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-[1,2,4]Oxadiazolo[4,3-A]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with methyl ketones in the presence of a base such as potassium carbonate (K₂CO₃), which facilitates the cyclization process . Another method employs the use of iodine (I₂) as a catalyst in a metal-free domino protocol, which also promotes cyclization and deacylation .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of environmentally benign solvents and catalysts is also a consideration in industrial settings to minimize environmental impact.
化学反応の分析
Types of Reactions
3H-[1,2,4]Oxadiazolo[4,3-A]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced oxadiazole compounds. Substitution reactions can introduce a wide range of functional groups onto the oxadiazole-pyridine scaffold.
科学的研究の応用
3H-[1,2,4]Oxadiazolo[4,3-A]pyridine has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 3H-[1,2,4]Oxadiazolo[4,3-A]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors by binding to their active sites and blocking their activity. This interaction can lead to the modulation of various biological processes, such as cell signaling, metabolism, and gene expression . The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.
類似化合物との比較
3H-[1,2,4]Oxadiazolo[4,3-A]pyridine can be compared with other similar compounds, such as:
1,2,4-Oxadiazole: A related compound with a similar oxadiazole ring but without the fused pyridine ring.
1,3,4-Oxadiazole: Another isomer of oxadiazole with different substitution patterns.
1,2,5-Oxadiazole:
The uniqueness of this compound lies in its fused ring system, which imparts distinct electronic and steric properties that can be exploited in various scientific and industrial applications.
特性
CAS番号 |
201943-84-2 |
|---|---|
分子式 |
C6H6N2O |
分子量 |
122.12 g/mol |
IUPAC名 |
3H-[1,2,4]oxadiazolo[4,3-a]pyridine |
InChI |
InChI=1S/C6H6N2O/c1-2-4-8-5-9-7-6(8)3-1/h1-4H,5H2 |
InChIキー |
SGJHWYHFLOCBOH-UHFFFAOYSA-N |
正規SMILES |
C1N2C=CC=CC2=NO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


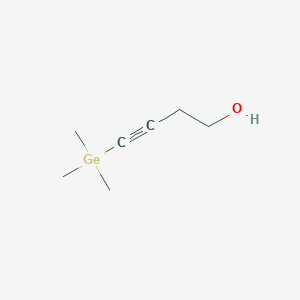
![4-{[2-(Dimethylamino)ethyl]sulfanyl}benzene-1,2-dicarbonitrile](/img/structure/B12569828.png)
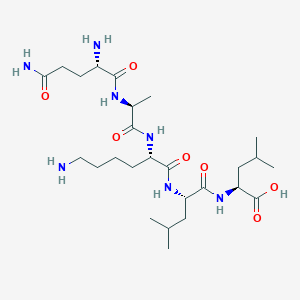
![2,5-Dimethyl-3-[4-(octyloxy)phenyl]cyclopent-2-EN-1-one](/img/structure/B12569856.png)
![Dodecyl 4-chloro-3-[2-cyano(phenoxy)acetamido]benzoate](/img/structure/B12569868.png)
![1,4,4-Trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B12569873.png)
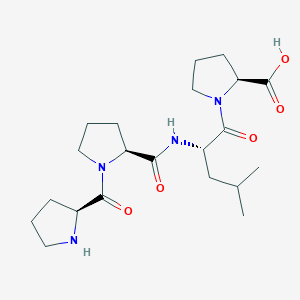
![N-[2-[(3,3-Diphenyl-2-propen-1-yl)amino]ethyl]-5-isoquinolinesulfonamide](/img/structure/B12569879.png)
